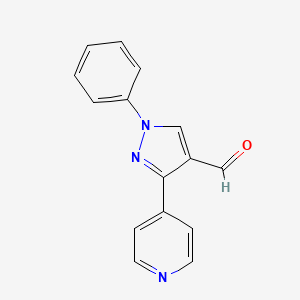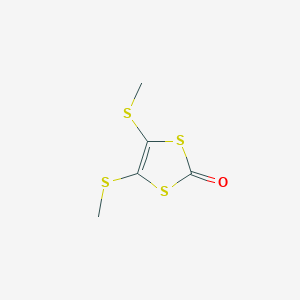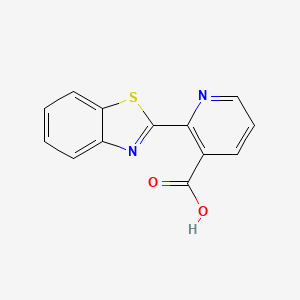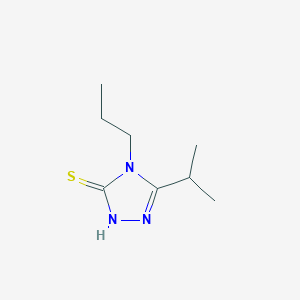
1-phényl-3-pyridin-4-yl-1H-pyrazole-4-carbaldéhyde
Vue d'ensemble
Description
1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (PPC) is an organic compound that is widely used in scientific research due to its unique properties. PPC is a versatile compound that can be used in a variety of applications, including synthesis, drug design, and biochemical and physiological studies. In
Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé a été étudié pour son potentiel en tant qu’agent anticancéreux. Il s’est montré prometteur dans l’inhibition de la kinase EGFR, qui joue un rôle crucial dans la prolifération des cellules cancéreuses. Des recherches indiquent que les dérivés de ce composé pourraient être efficaces contre diverses lignées de cellules cancéreuses humaines, notamment le cancer du sein (MCF-7), le cancer du poumon non à petites cellules (A549), le cancer du côlon (HCT-116) et le cancer du col de l’utérus (SiHa) .
Propriétés anti-inflammatoires
Le potentiel anti-inflammatoire des dérivés du 1-phényl-3-pyridin-4-yl-1H-pyrazole-4-carbaldéhyde a été exploré. Ces composés ont été synthétisés et évalués pour leur capacité à réduire l’inflammation, ce qui est bénéfique dans le traitement de conditions comme l’arthrite et d’autres maladies inflammatoires .
Recherche en protéomique
En protéomique, ce composé est utilisé comme outil biochimique pour étudier l’expression et l’interaction des protéines. Sa réactivité et ses propriétés de liaison en font un atout précieux pour l’identification et la quantification des protéines dans des échantillons biologiques complexes .
Synthèse organique
En tant que bloc de construction en synthèse organique, ce composé est utilisé pour construire des molécules plus complexes. Son groupe aldéhyde réactif permet diverses transformations chimiques, ce qui en fait un réactif polyvalent pour la synthèse de produits pharmaceutiques et d’autres composés organiques .
Mécanisme D'action
Target of Action
It has been suggested that the compound may interact with certain proteins or enzymes in the body .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
It is likely that the compound’s interactions with its targets influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound is a solid at room temperature, and its melting point is predicted to be 16873° C . These properties may influence its bioavailability.
Result of Action
It has been suggested that the compound may have antiproliferative effects against certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Analyse Biochimique
Biochemical Properties
1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with cyclooxygenase (COX) enzymes is particularly noteworthy, as it can inhibit the production of pro-inflammatory mediators . Additionally, 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, the compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it affects cell proliferation and differentiation, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . The compound’s ability to inhibit enzyme activity, such as that of COX enzymes, is a key aspect of its anti-inflammatory properties . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell survival, proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde have been studied over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde can be used in long-term biochemical studies and therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites can also interact with other biomolecules, potentially contributing to its overall biological effects . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, its distribution within cells can influence its activity, as it may localize to specific cellular compartments where it interacts with target biomolecules .
Subcellular Localization
1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde exhibits specific subcellular localization patterns. It can be found in the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules . The compound’s localization to these compartments is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .
Propriétés
IUPAC Name |
1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJROJLJRFFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358097 | |
| Record name | 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
371917-81-6 | |
| Record name | 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde synthesized according to the research?
A1: The paper describes the synthesis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (specifically, its 5-chloro derivative) []. It is obtained by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack reaction conditions. This reaction leads to the formation of 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde [].
Q2: What types of reactions involving 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde are discussed in the paper?
A2: The research highlights the reactivity of the synthesized 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. It participates in reactions with various reagents, including hippuric acid, sodium azide, and aromatic ketones []. These reactions demonstrate the compound's versatility as a building block for synthesizing more complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)








